4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
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Overview
Description
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the indole family, which are heterocyclic aromatic organic compounds known for their significant biological and pharmaceutical importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents like hydrochloric acid or other halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), halogenating agents
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Halogenated derivatives
Scientific Research Applications
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is unique due to its spirocyclic structure, which distinguishes it from other indole derivatives. Similar compounds include:
1',2'-Dihydrospiro[cyclopropane-1,3'-indole] hydrochloride: Lacks the methoxy group
Indole-3-carboxaldehyde: Different functional group
Spiro[indoline-3,4'-oxane] hydrochloride: Different ring structure
These compounds share the indole core but differ in their substituents and overall structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8;/h2-4,12H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFMHEPXFBQVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC3)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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